molecular formula C18H15NO4 B5870550 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate

4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate

Katalognummer B5870550
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: BIPLWCAKTLFCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver.

Wirkmechanismus

4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors work by blocking the enzyme 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors increase the levels of incretin in the body, which in turn helps regulate blood sugar levels.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin in the body, which helps regulate blood sugar levels. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to reduce inflammation, improve endothelial function, and reduce oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have several advantages for lab experiments. These drugs are easy to administer and have a favorable safety profile. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied and their mechanism of action is well-understood. However, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors also have some limitations for lab experiments. These drugs may have off-target effects that could interfere with experimental results. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors may not be suitable for all types of experiments.

Zukünftige Richtungen

There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors. One area of interest is the potential use of these drugs in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors in combination with other drugs for the treatment of type 2 diabetes. Finally, there is ongoing research into the development of new 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction between 4-(2,5-dioxo-1-pyrrolidinyl)phenyl hydrazine and phenylacetyl chloride in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Several clinical trials have shown that these drugs can improve glycemic control and reduce the risk of cardiovascular disease in patients with type 2 diabetes. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.

Eigenschaften

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-6-8-15(9-7-14)23-18(22)12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPLWCAKTLFCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.